N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethoxy group at the para position of the benzene ring and a 1,2,3-triazole moiety linked via an ethyl spacer to a phenyl group. This compound belongs to a class of molecules designed for diverse biological applications, including enzyme inhibition and receptor modulation, owing to the sulfonamide group's versatility in hydrogen bonding and the triazole ring's metabolic stability . The trifluoromethoxy substituent enhances lipophilicity and resistance to oxidative degradation, making the compound a promising candidate for pharmacokinetic optimization .
Synthesis of analogous compounds (e.g., triazole-linked sulfonamides) often involves nucleophilic substitution, cyclization, or click chemistry. For example, details the preparation of structurally related 1,2,4-triazole derivatives via hydrazinecarbothioamide intermediates, with IR and NMR confirming tautomeric forms and substituent effects .
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-14-6-8-15(9-7-14)28(25,26)23-16(12-24-21-10-11-22-24)13-4-2-1-3-5-13/h1-11,16,23H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBYFNXRBNBEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 2H-1,2,3-triazole core. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied for potential use in drug discovery, particularly in the development of new therapeutic agents.
Medicine: The compound's unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: It can be utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthetic routes, and spectral properties of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide with related sulfonamide-triazole hybrids:
Key Findings from Comparative Analysis:
Structural Diversity: The target compound’s trifluoromethoxy group distinguishes it from methyl or amino substituents in analogs (e.g., ). Triazole Regioisomerism: 1,2,3-Triazole (target) vs. 1,2,4-triazole () alters hydrogen-bonding capacity and metabolic stability. 1,2,3-Triazoles are less prone to enzymatic cleavage compared to 1,2,4-triazoles .
Synthetic Routes: The target compound’s synthesis likely parallels methods in (hydrazinecarbothioamide cyclization) or (click chemistry via CuI catalysis).
Biological Implications :
- Compounds with halogenated phenyl groups () show enhanced antimicrobial activity, while benzothiazole-triazole hybrids () target kinases. The target compound’s trifluoromethoxy group may confer unique selectivity for CNS targets, as seen in orexin receptor modulators ().
Spectroscopic Signatures :
- The absence of νC=O in IR spectra () confirms cyclization to triazoles, while νC=S (1247–1255 cm⁻¹) and δH for CF₃O (~7.2–7.5 ppm) are critical for structural validation .
Biological Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Features
The compound is characterized by several notable structural components:
| Structural Feature | Description |
|---|---|
| Triazole Ring | Enhances biological activity and participates in various biochemical interactions. |
| Benzenesulfonamide Group | Known for its pharmacological effects, often involved in enzyme inhibition. |
| Trifluoromethoxy Group | Increases lipophilicity, potentially enhancing membrane permeability. |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is particularly important as it can form hydrogen bonds and coordinate with metal ions, which is crucial for enzyme inhibition. The benzenesulfonamide moiety also contributes to its activity by mimicking natural substrates in biochemical pathways.
Biological Activities
Research indicates that N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds containing triazole rings exhibit significant antibacterial and antifungal properties. For instance, derivatives with similar structures have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that similar triazole-based compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
- Enzyme Inhibition : The benzenesulfonamide group is known for its role as a sulfonamide antibiotic, which inhibits bacterial dihydropteroate synthase (DHPS). Research has shown that modifications to the sulfonamide structure can enhance binding affinity and selectivity towards specific enzymes .
Case Studies and Research Findings
- Antibacterial Activity : A study assessed the efficacy of triazole derivatives against various bacterial strains. The results indicated that compounds with trifluoromethoxy substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics like norfloxacin .
- Anticancer Studies : In a recent investigation, triazole-linked compounds were tested against MCF-7 breast cancer cells. The results showed IC50 values in the micromolar range, indicating promising anticancer activity .
- Enzyme Interaction Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound and target enzymes such as carbonic anhydrase. These studies revealed critical interactions that could be exploited for drug design .
Q & A
Q. Basic Crystallography
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
- Structure solution : Employ direct methods via SHELXS or charge-flipping algorithms in SHELXD .
- Refinement : Apply full-matrix least-squares refinement using SHELXL , accounting for anisotropic displacement parameters for non-hydrogen atoms .
- Validation : Use WinGX for geometry analysis and ORTEP for displacement ellipsoid visualization .
How should researchers address contradictions between spectroscopic data (e.g., NMR) and crystallographic results during characterization?
Q. Advanced Data Analysis
- Scenario : Discrepancies in substituent orientation (e.g., triazole ring conformation in solution vs. solid state).
- Methodology :
- Compare NMR-derived coupling constants (e.g., ) with crystallographic torsion angles.
- Perform DFT calculations (e.g., Gaussian 16) to model solution-state conformers and compare with SC-XRD data.
- Re-examine crystal packing effects (e.g., hydrogen bonding in ) that may stabilize unexpected conformations .
What experimental strategies can confirm the biological target of this compound, such as orexin receptors, using structural biology techniques?
Q. Advanced Pharmacological Validation
- Cryo-EM : Soak the compound into Chinese hamster ovary (CHO) cells expressing human orexin receptors. Collect data at 300 kV and reconstruct maps at ~3.0 Å resolution to visualize ligand-receptor interactions .
- Surface Plasmon Resonance (SPR) : Immobilize the receptor on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations (1 nM–10 μM).
- Negative controls : Use knockout cell lines or competitive antagonists (e.g., SB-334867) to validate specificity .
How can researchers design Structure-Activity Relationship (SAR) studies to evaluate the role of the trifluoromethoxy group?
Q. Advanced SAR Design
- Substituent variations : Synthesize analogs replacing -OCF with -OCH, -CF, or -H.
- Assay conditions :
- In vitro : Measure IC against target enzymes/receptors.
- Metabolic stability : Use liver microsomes to compare half-life (t) of analogs.
- Data interpretation : Correlate lipophilicity (logP) with activity using Hansch analysis.
What methodological approaches ensure reproducibility in anisotropic displacement parameter refinement during crystallographic studies?
Q. Advanced Refinement Techniques
- SHELXL settings : Apply the
SHELcommand withTEMPconstraints for thermal motion. SetISORto restrain anisotropic displacement for light atoms (e.g., O, N) . - Validation metrics : Monitor R-factor convergence (< 0.05) and check ADPs using the Coot validation tool.
- Error handling : If ADPs diverge (> 0.1 Å), re-exclude outliers or collect higher-resolution data .
How can researchers leverage computational docking to predict binding modes of this compound with potential targets?
Q. Advanced Computational Modeling
- Software : Use AutoDock Vina or Schrödinger Suite with the following parameters:
- Grid box : Centered on the active site (e.g., orexin receptor, PDB: 6TO4).
- Sampling : 50 runs with exhaustiveness = 32.
- Analysis : Rank poses by binding energy (ΔG < -8 kcal/mol) and validate with molecular dynamics (MD) simulations (100 ns, NAMD).
What advanced analytical techniques beyond NMR/IR are critical for characterizing this compound’s purity and stability?
Q. Basic Analytical Chemistry
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with < 5 ppm error.
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (> 98%).
- Stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
How should researchers design controlled experiments to validate anti-inflammatory or CNS activity in vitro?
Q. Advanced Biological Assays
- Cell lines : Use RAW 264.7 macrophages (for inflammation) or SH-SY5Y neurons (CNS).
- Dose-response : Treat cells with 0.1–100 μM compound for 24–48 hours.
- Controls : Include dexamethasone (anti-inflammatory) and vehicle (DMSO < 0.1%).
- Readouts : Measure TNF-α (ELISA) or cAMP levels (HTRF assay) .
What methodological frameworks are recommended for resolving conflicting interpretations of this compound’s mechanism of action?
Q. Advanced Research Design
- Triangulation : Combine data from orthogonal methods (e.g., SPR, Cryo-EM, and knockin mouse models).
- Peer review : Present findings at interdisciplinary forums (e.g., Contested Territories Network) to address biases .
- Meta-analysis : Compare results with structurally related sulfonamides (e.g., ) to identify conserved mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
